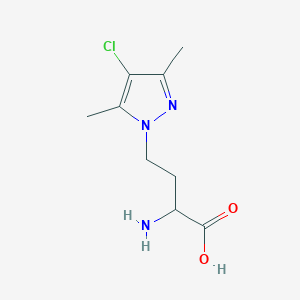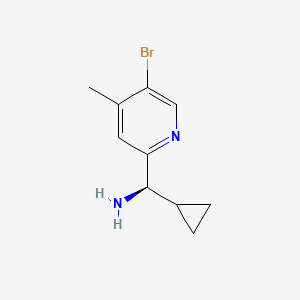
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a triazole ring, making it a unique and versatile molecule in organic chemistry.
Métodos De Preparación
The synthesis of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with 1-methyl-1h-1,2,4-triazole-5-carboxaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and scalability.
Análisis De Reacciones Químicas
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts like palladium, copper, and nickel. Major products formed from these reactions include various substituted triazoles, amines, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, altering signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine include other triazole derivatives, such as:
1-(3-(Tert-butyl)-1-methyl-1h-pyrazol-5-yl)-2-methylpropan-1-amine: This compound has a pyrazole ring instead of a triazole ring, offering different chemical reactivity and biological activity.
1-(3-(Tert-butyl)-1-methyl-1h-imidazol-5-yl)-2-methylpropan-1-amine: This compound contains an imidazole ring, which can interact differently with molecular targets compared to the triazole ring.
1-(3-(Tert-butyl)-1-methyl-1h-1,2,3-triazol-5-yl)-2-methylpropan-1-amine: This compound has a 1,2,3-triazole ring, which may exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,2,4-triazole ring, which imparts unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H22N4 |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H22N4/c1-7(2)8(12)9-13-10(11(3,4)5)14-15(9)6/h7-8H,12H2,1-6H3 |
Clave InChI |
RFDNCZZDRQYZPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=NC(=NN1C)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)





![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)
